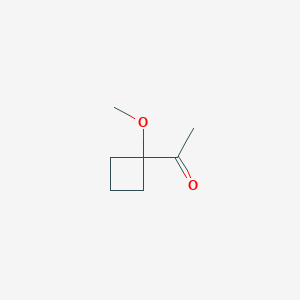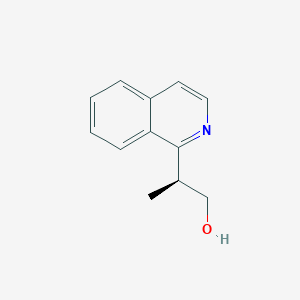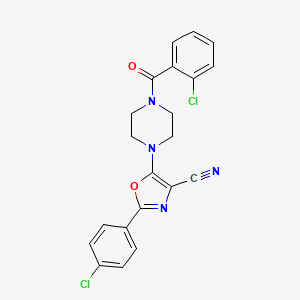
1-(1-Methoxycyclobutyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methoxycyclobutyl)ethan-1-one” is a chemical compound with the CAS Number: 1556417-73-2 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 1-(1-methoxycyclobutyl)ethan-1-one . The InChI Code for this compound is 1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “1-(1-Methoxycyclobutyl)ethan-1-one” is C7H12O2 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“1-(1-Methoxycyclobutyl)ethan-1-one” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Ethylene Action Inhibition and Plant Ripening
- Use of 1-Methylcyclopropene (1-MCP) : Research into 1-MCP, a compound with effects on ethylene perception, illustrates the role of chemical inhibitors in extending the postharvest life of fruits and vegetables. 1-MCP has seen commercial application in maintaining product quality, showcasing how molecular interventions can influence ripening and senescence processes in horticulture (Watkins, 2006).
Flame Retardants and Environmental Safety
- Novel Brominated Flame Retardants : The review on novel brominated flame retardants (NBFRs) highlights the environmental occurrence and potential risks of these chemicals. The increasing use of NBFRs in consumer goods necessitates further research into their environmental fate and toxicity, reflecting concerns similar to those which might be relevant for the environmental impact assessment of 1-(1-Methoxycyclobutyl)ethan-1-one (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Chemistry and Synthesis
- Direct Arylation Methods : Advances in aryl-aryl bond formation through direct arylation, a method of synthesizing biaryl structures without the need for prefunctionalization, demonstrate the ongoing development of more efficient chemical synthesis techniques. This area of research might parallel investigations into the reactivity and synthesis applications of 1-(1-Methoxycyclobutyl)ethan-1-one (McGlacken & Bateman, 2009).
Methanotrophs and Methane Utilization
- Biotechnological Applications of Methanotrophs : Exploring the use of methanotrophs to convert methane into valuable products offers insight into the potential of bioengineering and microbial processing in chemical synthesis and environmental remediation. This research area could provide context for the biological or biotechnological applications of structurally or functionally related compounds to 1-(1-Methoxycyclobutyl)ethan-1-one (Strong, Xie, & Clarke, 2015).
Antioxidant Activity Analysis
- Analytical Methods for Determining Antioxidant Activity : The review of methods used to assess antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, underscores the importance of understanding the chemical basis of antioxidant effects. While not directly related to 1-(1-Methoxycyclobutyl)ethan-1-one, this area of research emphasizes the broader context of chemical analysis and the potential health-related applications of chemical compounds (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-methoxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(9-2)4-3-5-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMSWGZLOHYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
![4-(2,5-Dimethylphenyl)benzo[d]1,2-oxazin-1-one](/img/structure/B2637177.png)
![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/no-structure.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2637180.png)
![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)



![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)
![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)